![molecular formula C8H10N2O3 B2803081 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid CAS No. 1525330-55-5](/img/structure/B2803081.png)
2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid
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Overview
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are widely used in the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .
Synthesis Analysis
The synthesis of imidazole and benzimidazole derivatives involves various methods. For instance, a new method has been proposed for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. The acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids was shown to proceed with the formation of 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids .
Molecular Structure Analysis
The molecular structure of imidazole and benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of a novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [HL] derived from pyridone moiety, was confirmed by investigating various spectroscopic and analytical techniques .
Chemical Reactions Analysis
Imidazole and benzimidazole derivatives can undergo various chemical reactions. For example, a new method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids involves the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole and benzimidazole derivatives can vary widely. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Biological Activity
2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid is an intermediate in the synthesis of various bioactive molecules. A study by Kohara et al. (1996) focused on the synthesis of benzimidazole derivatives with angiotensin II receptor antagonistic activities, highlighting the importance of this compound in developing cardiovascular drugs. These derivatives were found to inhibit the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).
Catalytic Applications
Research by Uyanik, Akakura, and Ishihara (2009) explored the use of 2-iodoxybenzenesulfonic acid, a compound related to benzimidazole derivatives, as a highly effective catalyst for alcohol oxidation. This study emphasizes the versatility of benzimidazole-related compounds in organic synthesis, particularly in transformations relevant to fine chemical and pharmaceutical synthesis (Uyanik, Akakura, & Ishihara, 2009).
Antiallergic and Antimicrobial Activities
Nohara et al. (1985) synthesized antiallergic compounds from benzopyrano pyridines, showing the broad utility of benzimidazole derivatives in creating antiallergic and potentially antimicrobial agents. These compounds demonstrated significant potency compared to known antiallergic drugs, such as disodium cromoglycate, offering a promising avenue for new therapeutic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Supramolecular Chemistry
Reichert et al. (2001) investigated the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones (a class including benzimidazole derivatives) and a trisimidazoline base, revealing insights into the supramolecular chemistry of these compounds. Such studies are crucial for understanding how benzimidazole derivatives can be used in molecular recognition and the design of new materials (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Mechanism of Action
The mechanism of action of imidazole and benzimidazole derivatives can vary depending on their structure and the biological target. They have been found to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h4H,1-3H2,(H,11,12)(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVIGKNHEZJALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 81940222 | |
CAS RN |
1525330-55-5 |
Source
|
Record name | 2-hydroxy-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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